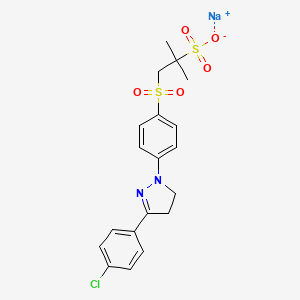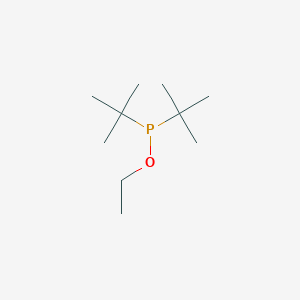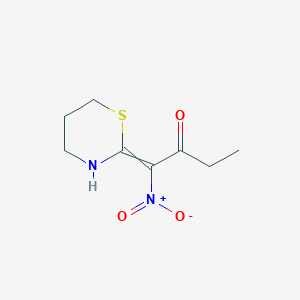
1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one typically involves the reaction of appropriate nitroalkanes with thiazinane derivatives under controlled conditions. One common method involves the condensation of nitroethane with 1,3-thiazinane-2-thione in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium ethoxide or other strong bases in an aprotic solvent.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted thiazinane derivatives.
Aplicaciones Científicas De Investigación
1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of various biochemical pathways, contributing to the compound’s biological activities.
Comparación Con Compuestos Similares
- 1-Nitro-1-(1,3-thiazinan-2-ylidene)pentan-2-one
- 1-Nitro-1-(1,3-thiazinan-2-ylidene)hexan-2-one
Comparison: 1-Nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one is unique due to its specific chain length and the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and biological effects, making it a valuable compound for further research and development.
Propiedades
Número CAS |
60516-81-6 |
|---|---|
Fórmula molecular |
C8H12N2O3S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
1-nitro-1-(1,3-thiazinan-2-ylidene)butan-2-one |
InChI |
InChI=1S/C8H12N2O3S/c1-2-6(11)7(10(12)13)8-9-4-3-5-14-8/h9H,2-5H2,1H3 |
Clave InChI |
KDTSSSBQLJEENW-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C(=C1NCCCS1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


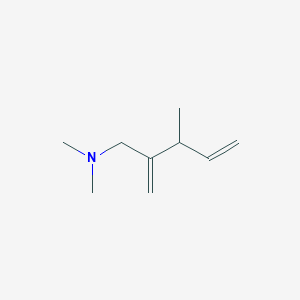
![[(1,3,5-Triazin-2-yl)amino]methanol](/img/structure/B14622181.png)
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
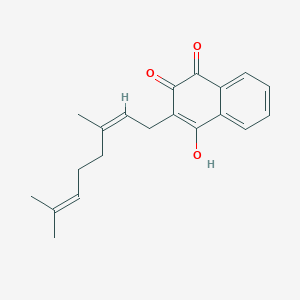
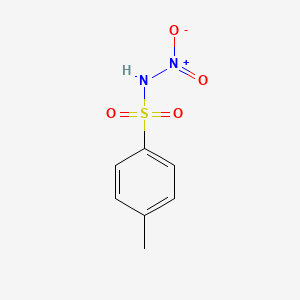
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
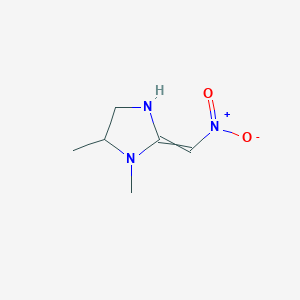
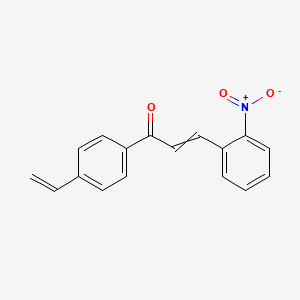
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)

